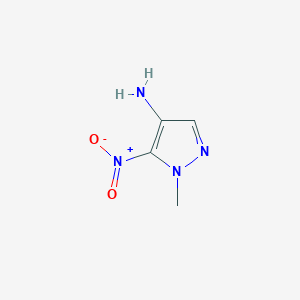

1H-Pyrazol-4-amine, 1-methyl-5-nitro-

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Synthesis and Materials Science

Pyrazole derivatives are a cornerstone in modern organic synthesis, prized for their utility as versatile building blocks. Their five-membered heterocyclic ring structure, containing two adjacent nitrogen atoms, provides a stable and functionalizable scaffold for constructing more complex molecules. This has led to their extensive use in the pharmaceutical and agrochemical industries. scirp.orgnih.govnih.gov In medicinal chemistry, the pyrazole nucleus is a privileged structure, found in a wide array of therapeutic agents exhibiting anti-inflammatory, anticancer, and analgesic properties, among others. nih.gov

Beyond the life sciences, pyrazole derivatives are also making significant inroads into materials science. Their unique electronic and photophysical properties are being harnessed in the development of advanced functional materials, such as organic light-emitting diodes (OLEDs) and specialized polymers. The ability to tune the properties of these materials by modifying the substituents on the pyrazole ring makes them a highly attractive area of research for creating novel materials with tailored functionalities.

Research Context of Nitro- and Amino-Substituted Pyrazoles

The presence of both nitro (-NO2) and amino (-NH2) functional groups on a pyrazole ring, as seen in 1H-Pyrazol-4-amine, 1-methyl-5-nitro- , places it at the intersection of several key research areas. Amino-substituted pyrazoles are of particular interest in medicinal chemistry as they serve as crucial intermediates for the synthesis of a vast number of biologically active compounds. scirp.orgmdpi.com The amino group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery. acs.org

Conversely, nitro-substituted pyrazoles have been extensively investigated in the field of energetic materials. nih.govnih.gov The nitro group is a well-known energetic functional group, and its incorporation into the pyrazole ring can lead to compounds with high energy density. rsc.orgrsc.org Research in this area focuses on synthesizing new energetic materials with a balance of high performance and low sensitivity. nih.govijcce.ac.ir The synthesis of pyrazoles containing both amino and nitro groups, such as 4-amino-3,5-dinitro-1H-pyrazole, is a subject of ongoing research, as these compounds can serve as precursors to even more complex energetic materials or other functional molecules. researchgate.net Often, the synthesis of aminopyrazoles is achieved through the reduction of a corresponding nitropyrazole, highlighting the synthetic relationship between these two classes of compounds. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-nitropyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHKSYCPRIBWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343224 | |

| Record name | 1H-Pyrazol-4-amine, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89607-16-9 | |

| Record name | 1-Methyl-5-nitro-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89607-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-4-amine, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1h Pyrazol 4 Amine, 1 Methyl 5 Nitro

Reactivity of the Amino Functionality in Pyrazolamines

The amino group at the C4 position of the pyrazole (B372694) ring is a key site for nucleophilic reactions and derivatization, allowing for the synthesis of a variety of functionalized pyrazole compounds.

Nucleophilic Substitution Reactions Involving the Amino Group

While the amino group itself is a poor leaving group, it can be converted into a diazonium salt, which is an excellent leaving group and a versatile intermediate for nucleophilic substitution reactions. This transformation, known as diazotization, is a common strategy for the functionalization of aminopyrazoles. researchgate.netnih.gov The process typically involves treating the aminopyrazole with a nitrosating agent, such as sodium nitrite (B80452), in a strong acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures. researchgate.netsci-hub.se

The resulting pyrazolyl-diazonium salt is often unstable and is typically used in situ. It can undergo various transformations:

Deaminative Halogenation (Sandmeyer-type reaction): The diazonium group can be replaced by a halogen (Cl, Br) using the corresponding copper(I) salt.

Deaminative Hydroxylation: Reaction with water leads to the formation of the corresponding pyrazol-4-ol.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or anilines, to form azo dyes. researchgate.net In some cases, if the pyrazole ring itself contains an activating substituent, intramolecular azo coupling can occur to form fused heterocyclic systems like cinnolines. researchgate.net

These reactions significantly expand the synthetic utility of the aminopyrazole scaffold, allowing for the introduction of a wide range of functional groups at the C4 position. nih.gov

Derivatization via Amide Formation and Related Condensations

The nucleophilic nature of the exocyclic amino group allows for straightforward derivatization through reactions with electrophilic reagents. A primary example is the formation of amides through acylation. This is typically achieved by reacting the aminopyrazole with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. beilstein-journals.org

For instance, the reaction of a 5-aminopyrazole with a substituted benzoyl chloride leads to the formation of the corresponding N-(pyrazol-5-yl)benzamide. beilstein-journals.org This reaction provides a reliable method for attaching various aryl or alkyl groups to the pyrazole core via a stable amide linkage.

| Reaction Type | Reagents | Product | Ref. |

| Diazotization | NaNO₂, HCl | Pyrazole-4-diazonium chloride | sci-hub.se |

| Amide Formation | R-COCl, Base | 4-(Acylamino)-1-methyl-5-nitro-1H-pyrazole | beilstein-journals.org |

| Imine Formation | Aldehyde/Ketone | 4-(Imino)-1-methyl-5-nitro-1H-pyrazole | chim.it |

Condensation reactions with aldehydes and ketones are also possible, leading to the formation of Schiff bases (imines). These reactions typically require acid or base catalysis and the removal of water to drive the equilibrium towards the product. chim.it

Transformations of the Nitro Group in Pyrazole Systems

The nitro group at the C5 position is a strong electron-withdrawing group that significantly influences the reactivity of the pyrazole ring. It is also a versatile functional group that can be transformed into other functionalities, most notably an amino group.

Reduction Pathways and Products

The most common and synthetically useful transformation of the nitro group in nitropyrazoles is its reduction to a primary amine. This conversion dramatically changes the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group, and provides a route to diamino-substituted pyrazoles.

Several methods are effective for the reduction of aromatic nitro groups, and these are generally applicable to nitropyrazoles: youtube.com

Catalytic Hydrogenation: This is one of the most widely used methods. The reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, but other catalysts like platinum or nickel can also be used. nih.govgoogle.com The reaction is typically clean and high-yielding, with water being the only byproduct. nih.gov Mechanistic studies suggest that for some catalysts, the reaction may proceed through a condensation pathway involving an azo dimer intermediate which is then further reduced. mit.edu

Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also effective for reducing nitro groups.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.

The product of the reduction of 1H-Pyrazol-4-amine, 1-methyl-5-nitro- is 1-methyl-1H-pyrazole-4,5-diamine, a valuable building block for the synthesis of fused heterocyclic systems.

| Reduction Method | Reagents | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | 1-Methyl-1H-pyrazole-4,5-diamine | Clean, high yield, water as byproduct. nih.gov |

| Metal in Acid | Sn/HCl or Fe/HCl | 1-Methyl-1H-pyrazole-4,5-diamine | Classic, robust method. |

| Transfer Hydrogenation | Hydrazine, Pd/C | 1-Methyl-1H-pyrazole-4,5-diamine | Avoids use of pressurized H₂ gas. |

Comparative Reactivity of Nitro Groups at Different Pyrazole Ring Positions

The position of the nitro group on the pyrazole ring significantly affects its reactivity, particularly in nucleophilic aromatic substitution reactions. A direct comparison can be made between N-methylated and N-unsubstituted nitropyrazoles.

In N-methylated polynitropyrazoles, such as 1-methyl-3,4,5-trinitropyrazole, nucleophilic substitution occurs preferentially at the C5 position. researchgate.net The nitro group at C5 is displaced by various nucleophiles, including amines, thiols, and phenoxides.

Conversely, in the corresponding N-unsubstituted 3,4,5-trinitro-1H-pyrazole, the substitution occurs regioselectively at the C4 position. researchgate.net This dramatic shift in reactivity is attributed to the acidic nature of the N-H proton in the unsubstituted pyrazole. In the presence of a base, this proton is removed to form a pyrazolate anion. The negative charge is delocalized throughout the ring, which activates the C4 position for nucleophilic attack, leading to the displacement of the C4 nitro group. In the 1-methyl derivative, the absence of the acidic proton prevents the formation of this anion, and the inherent electronic effects direct the substitution to the C5 position. researchgate.net

Mechanistic Investigations of Key Reactions

The mechanisms of the key transformations of 1H-Pyrazol-4-amine, 1-methyl-5-nitro- are rooted in fundamental principles of physical organic chemistry.

Diazotization: The reaction begins with the formation of the nitrosating agent, nitrous acid (HONO), from sodium nitrite and a strong acid. The aminopyrazole then acts as a nucleophile, attacking the nitrosyl cation (or its carrier) to form an N-nitrosoamine intermediate. Following proton transfers and loss of water, the pyrazolyl-diazonium ion is formed. sci-hub.se The subsequent substitution reactions proceed via either SN1-type loss of dinitrogen gas to form a highly reactive pyrazolyl cation or through direct displacement by a nucleophile.

Nucleophilic Aromatic Substitution (of the nitro group): The comparative reactivity of the C4 versus C5 nitro groups is explained by the stability of the intermediate Meisenheimer complex. For 1-methyl-5-nitro-1H-pyrazol-4-amine, a nucleophilic attack would target the nitro-substituted C5 position. The electron-withdrawing nature of the nitro group and the pyrazole nitrogens stabilizes the negative charge in the Meisenheimer-type intermediate, facilitating the substitution. As noted, in N-H pyrazoles, deprotonation leads to a pyrazolate anion, which alters the electron distribution and directs the nucleophilic attack to the C4 position. The inability of the N-methylated compound to form this anion is the key mechanistic switch for the observed regioselectivity. researchgate.net

Nitro Group Reduction (Catalytic Hydrogenation): The mechanism of catalytic hydrogenation of nitroarenes is complex and depends on the catalyst and conditions. Generally, it involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The reaction proceeds through a series of stepwise reductions, likely involving nitroso and hydroxylamine (B1172632) intermediates. These intermediates are typically highly reactive and are further reduced to the final amine before they can be isolated. mit.edu

Free Radical Intermediates in Vicarious C-Amination Reactions

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a crucial method for the C-H functionalization of electron-deficient aromatic rings. The amination variant, vicarious C-amination, allows for the direct introduction of an amino group. While direct studies on 1H-Pyrazol-4-amine, 1-methyl-5-nitro- are not extensively documented, research on the closely related isomer, 1-methyl-4-nitropyrazole, provides significant insight into the operative mechanisms.

In the vicarious C-amination of 1-methyl-4-nitropyrazole using reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) or 4-amino-1,2,4-triazole (B31798) in a t-BuOK-DMSO superbasic medium, the formation of primary radical anions of the nitropyrazole substrate has been observed. nih.govresearchgate.net This detection, achieved through Electron Paramagnetic Resonance (EPR) monitoring, strongly suggests that the reaction does not proceed through a purely ionic pathway. nih.gov Instead, a single-electron transfer (SET) mechanism is likely involved. nih.gov

The proposed mechanism involves the initial transfer of an electron from the reaction medium or an intermediate to the electron-deficient nitropyrazole, generating a radical anion. This intermediate is a key step in the substitution pathway. The presence of the nitro group is essential, as it stabilizes the negative charge of the radical anion. Although this specific research was conducted on a positional isomer, the fundamental role of the nitro group in accepting an electron makes it plausible that 1H-Pyrazol-4-amine, 1-methyl-5-nitro- would also involve free radical intermediates under similar VNS conditions.

| Mechanistic Step | Description | Supporting Evidence |

| Electron Transfer | A single electron is transferred to the nitropyrazole substrate. | Observation of the primary radical anion of 1-methyl-4-nitropyrazole by EPR spectroscopy. nih.gov |

| Intermediate Formation | The resulting radical anion acts as a key intermediate in the substitution process. | The detection of the radical species confirms its presence during the reaction. nih.govresearchgate.net |

| Product Formation | The radical anion proceeds through subsequent steps to yield the aminated product. | Isolation of amino-substituted derivatives from reactions of various nitroaromatics. semanticscholar.org |

This table is based on findings from the vicarious C-amination of 1-methyl-4-nitropyrazole and other nitroaromatics.

Thermal Rearrangement Mechanisms in N-Nitropyrazoles

The synthesis of C-nitropyrazoles, such as 1H-Pyrazol-4-amine, 1-methyl-5-nitro-, is often linked to the chemistry of their N-nitro precursors. The thermal rearrangement of N-nitropyrazoles to their more stable C-nitro isomers is a fundamental transformation in pyrazole chemistry. nih.govacs.org This process is not a simple migration but is understood to proceed through a sophisticated intramolecular mechanism.

Computational and experimental studies suggest that the thermal conversion of N-nitropyrazoles to C-nitropyrazoles, such as 3-nitropyrazoles, occurs via a two-step, non-polar mechanism. researchgate.net

nih.govacs.org-Sigmatropic NO₂ Shift: The first step is an intramolecular nih.govacs.org-sigmatropic shift of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring. researchgate.netacs.org This concerted pericyclic reaction involves the migration of the NO₂ group across the pi-system of the pyrazole ring.

nih.govacs.org-Sigmatropic Proton Shift: The intermediate formed from the initial nitro group shift then undergoes a nih.govacs.org-sigmatropic proton shift to restore the aromaticity of the pyrazole ring, yielding the final C-nitro product. researchgate.net

This rearrangement is a key synthetic route to various nitropyrazole isomers. nih.gov Furthermore, the thermal stability and decomposition of nitropyrazoles are of significant interest. For some polynitropyrazoles, a primary decomposition pathway involves the radical elimination of a •NO₂ molecule, followed by the rupture of the pyrazole ring. researchgate.net For aminonitropyrazoles, the decomposition can be more complex, potentially beginning with an isomerization of the nitro group. researchgate.net

| Rearrangement Step | Mechanism Type | Description |

| 1. Nitro Group Migration | nih.govacs.org-Sigmatropic Shift | The NO₂ group migrates from the N1 position to a carbon atom (e.g., C5) of the pyrazole ring. researchgate.netacs.org |

| 2. Aromatization | nih.govacs.org-Sigmatropic Shift | A proton migrates to restore the aromatic system of the pyrazole ring, forming the stable C-nitropyrazole. researchgate.net |

This table outlines the proposed mechanism for the rearrangement of N-nitropyrazoles to C-nitropyrazoles.

Reaction Mechanisms of Nucleophilic Substitution on Pyrazole Ring Systems

The pyrazole ring in 1H-Pyrazol-4-amine, 1-methyl-5-nitro- is highly activated towards nucleophilic substitution due to the potent electron-withdrawing effect of the 5-nitro group. This effect is somewhat modulated by the electron-donating 4-amino group. In general, nucleophilic substitution reactions on nitropyrazoles can lead to the displacement of a nitro group or a hydrogen atom.

Studies on the related compound 1-methyl-3,4,5-trinitropyrazole (MTNP) demonstrate that nucleophilic substitution occurs regiospecifically at the C5 position. mathnet.ru In reactions with various N-, O-, and S-nucleophiles (such as ammonia, amines, phenols, and thiols), the 5-nitro group is readily displaced. This high reactivity at the C5 position is attributed to the strong activation by the adjacent nitro groups and the N-methyl group, which prevents the formation of a less reactive pyrazolate anion. mathnet.ru

Given these findings, it is highly probable that the C5 position of 1H-Pyrazol-4-amine, 1-methyl-5-nitro- is the most electrophilic center on the ring and is thus the primary site for nucleophilic attack. A nucleophile would attack the C5 carbon, leading to the formation of a Meisenheimer-like intermediate, which is stabilized by the nitro group. Subsequent departure of the nitro group as a leaving group (NO₂⁻) would yield the 5-substituted product. The presence of the 4-amino group would likely influence the rate of this substitution compared to a pyrazole with multiple nitro groups.

| Nucleophile Type | Reaction with 1-methyl-3,4,5-trinitropyrazole | Product Type |

| N-Nucleophiles (Ammonia, Amines) | Substitution of the 5-nitro group. mathnet.ru | 5-Amino-1-methyl-3,4-dinitropyrazoles. mathnet.ru |

| O-Nucleophiles (Phenols, Oximes) | Substitution of the 5-nitro group. mathnet.ru | 5-Aryloxy/Oximino-1-methyl-3,4-dinitropyrazoles. mathnet.ru |

| S-Nucleophiles (Thiols) | Substitution of the 5-nitro group. mathnet.ru | 5-Thio-1-methyl-3,4-dinitropyrazoles. mathnet.ru |

This table summarizes the regiospecific nucleophilic substitution at the C5 position of 1-methyl-3,4,5-trinitropyrazole, serving as a model for the reactivity of the target compound.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazole (B372694) Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. chemicalbook.com A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 1H-Pyrazol-4-amine, 1-methyl-5-nitro-.

The NMR spectra of functionalized azoles are influenced by the electronic effects of substituents on the heterocyclic ring. chemicalbook.com For 1H-Pyrazol-4-amine, 1-methyl-5-nitro-, the proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectra would provide distinct signals corresponding to each unique nucleus in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals: one for the single proton on the pyrazole ring (C3-H), one for the methyl group protons (N1-CH₃), and a broad signal for the amine group protons (4-NH₂). The C3-H proton's chemical shift would be significantly downfield due to the aromatic nature of the pyrazole ring and the influence of the adjacent nitrogen atoms. The N-methyl group would appear as a singlet, likely in the range of 3.5-4.0 ppm. The amine protons' signal would be broad and its chemical shift concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display four signals corresponding to the three carbon atoms of the pyrazole ring (C3, C4, and C5) and the methyl carbon. The chemical shifts are heavily influenced by the attached functional groups. The C5 carbon, bonded to the electron-withdrawing nitro group, is expected to be significantly deshielded and appear at a high chemical shift. Conversely, the C4 carbon, attached to the electron-donating amine group, would be more shielded. The C3 carbon's shift would be influenced by the adjacent ring nitrogens.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR provides direct information about the electronic environment of the nitrogen atoms. chemicalbook.com The spectrum would show signals for the two pyrazole ring nitrogens (N1 and N2), the amine nitrogen (NH₂), and the nitro group nitrogen (NO₂). The chemical shifts would be characteristic of their specific hybridization and chemical environment, allowing for clear differentiation. For instance, the N2 nitrogen of the pyrazole ring typically exhibits a downfield shift compared to N1 in similar structures. miamioh.edu

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1H-Pyrazol-4-amine, 1-methyl-5-nitro- in a standard solvent like DMSO-d₆.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H3 | ¹H | 8.0 - 8.5 | Singlet | Aromatic proton on the pyrazole ring. |

| N1-CH₃ | ¹H | 3.7 - 4.0 | Singlet | Protons of the N-methyl group. |

| 4-NH₂ | ¹H | 5.0 - 6.0 | Broad Singlet | Amine protons, chemical shift can vary. |

| C3 | ¹³C | 135 - 145 | Singlet | Pyrazole ring carbon. |

| C4 | ¹³C | 115 - 125 | Singlet | Pyrazole ring carbon attached to the amine group. |

| C5 | ¹³C | 145 - 155 | Singlet | Pyrazole ring carbon attached to the nitro group. |

| N1-CH₃ | ¹³C | 35 - 40 | Quartet | Carbon of the N-methyl group. |

2D NMR experiments are essential for the unambiguous assignment of the signals observed in 1D NMR spectra and for confirming the molecule's constitution. chemicalbook.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be of limited use for this specific molecule due to the lack of proton-proton scalar couplings, as there is only one proton directly attached to the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would be valuable for confirming the spatial proximity of different groups. For instance, a NOESY experiment could show a correlation between the N-methyl protons and the C3-H proton, confirming their relative positions on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the ¹H signal for C3-H to the ¹³C signal for C3, and the ¹H signal of the methyl group to its corresponding ¹³C signal.

Vibrational Spectroscopy for Molecular Structure Characterization

The IR and Raman spectra of 1H-Pyrazol-4-amine, 1-methyl-5-nitro- would be dominated by bands corresponding to the vibrations of the nitro group, the amine group, and the pyrazole ring.

Nitro Group (NO₂) Vibrations: The nitro group is expected to show two strong characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Amine Group (NH₂) Vibrations: The primary amine group would exhibit N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

Pyrazole Ring Vibrations: The pyrazole ring itself has a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations would also be present.

Methyl Group (CH₃) Vibrations: C-H stretching vibrations for the methyl group would be observed just below 3000 cm⁻¹, with bending vibrations appearing around 1450 cm⁻¹ and 1375 cm⁻¹.

Interactive Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 1H-Pyrazol-4-amine, 1-methyl-5-nitro-.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Amine (NH₂) | 3300 - 3500 | Medium |

| C-H Stretch | Aromatic (C3-H) | 3050 - 3150 | Weak |

| C-H Stretch | Methyl (CH₃) | 2850 - 2960 | Medium |

| N-H Bend | Amine (NH₂) | 1600 - 1650 | Medium to Strong |

| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1600 | Medium to Strong |

| Asymmetric NO₂ Stretch | Nitro (NO₂) | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | Nitro (NO₂) | 1300 - 1370 | Strong |

| C-N Stretch | C-NH₂ | 1250 - 1350 | Medium |

The precise positions and intensities of the vibrational bands are sensitive to the molecule's electronic structure and conformation. For instance, the frequencies of the nitro group stretches can provide insight into the degree of electronic communication between the nitro group and the pyrazole ring system. Hydrogen bonding involving the amine group would lead to a broadening and shifting of the N-H stretching bands to lower frequencies. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to complement experimental data, aiding in the assignment of vibrational modes and providing a deeper understanding of the molecule's properties.

Mass Spectrometry (MS) and Elemental Analysis for Compound Identity and Purity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For 1H-Pyrazol-4-amine, 1-methyl-5-nitro-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) would be measured and compared to the calculated theoretical mass for the formula C₄H₆N₄O₂.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The fragmentation pattern of substituted pyrazoles is influenced by the nature and position of the substituents. For 1-methyl-5-nitropyrazole, a related compound, fragmentation often involves the loss of the nitro group. researchgate.net A plausible fragmentation pathway for 1H-Pyrazol-4-amine, 1-methyl-5-nitro- could involve the initial loss of the nitro group (NO₂) or a hydroxyl radical (OH) from the nitro group, followed by further fragmentation of the pyrazole ring, such as the loss of HCN. The resulting fragment ions would provide valuable information for confirming the structure.

Elemental analysis would provide the percentage composition of carbon, hydrogen, and nitrogen in the purified compound. The experimental values should be in close agreement with the theoretical percentages calculated from the molecular formula C₄H₆N₄O₂, further confirming the compound's identity and purity.

Despite a comprehensive search for scientific literature, specific experimental data on the electronic spectroscopy (UV-Vis) of the chemical compound 1H-Pyrazol-4-amine, 1-methyl-5-nitro- could not be located.

Electronic spectroscopy is a widely utilized analytical technique in chemical research to investigate the electronic transitions within a molecule. By measuring the absorption of ultraviolet (UV) and visible light, scientists can gain insights into the molecule's electronic structure, including the energy levels of its valence electrons. The resulting spectrum typically shows absorption maxima (λmax) at specific wavelengths, which correspond to the energy required to excite an electron from a lower energy molecular orbital to a higher energy one.

For a compound like 1H-Pyrazol-4-amine, 1-methyl-5-nitro-, the UV-Vis spectrum would be expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions. The pyrazole ring, being an aromatic heterocycle, possesses a π-electron system. The presence of the nitro group (-NO2), a strong chromophore and electron-withdrawing group, and the amino group (-NH2), an auxochrome and electron-donating group, would significantly influence the electronic transitions and the position of the absorption maxima.

The conjugation between the pyrazole ring and these substituents would likely lead to bathochromic (red) shifts in the absorption bands compared to the unsubstituted pyrazole core. Specifically, the n → π* transition, often associated with the non-bonding electrons of the nitrogen atoms in the nitro group and the amino group, and the π → π* transitions of the entire conjugated system would be of particular interest in a detailed analysis.

The solvent used for the analysis can also impact the spectrum due to solvatochromic effects, where the polarity of the solvent interacts with the ground and excited states of the molecule, potentially causing shifts in the absorption maxima.

Crystallographic Analysis and Solid State Investigations of 1h Pyrazol 4 Amine, 1 Methyl 5 Nitro and Its Derivatives

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise molecular structure and crystal packing of chemical compounds. This technique has been applied to various derivatives of pyrazole (B372694) to determine their atomic coordinates, establish molecular connectivity, and analyze conformational features. researchgate.netatlantis-press.com

An exemplary case is the crystallographic analysis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , a derivative of the target compound. researchgate.net X-ray diffraction studies revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netresearchgate.net The precise dimensions of the unit cell, which is the basic repeating structural unit of a crystalline solid, have been meticulously determined. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5811(16) |

| b (Å) | 19.734(7) |

| c (Å) | 11.812(4) |

| β (°) | 101.181(11) |

| Volume (ų) | 1047.6(6) |

| Z | 4 |

Table 1. Crystallographic Data for 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. researchgate.net

Detailed analysis of the geometric parameters from SCXRD data provides a quantitative description of the molecule's architecture. For 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , the experimentally determined bond lengths and angles are reported to be within the expected ranges and are comparable to those found in similar structures in the literature. researchgate.netresearchgate.net

In another derivative, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate , the asymmetric unit of the crystal contains two crystallographically distinct molecules, designated A and B. nih.govresearchgate.net While both molecules possess the same chemical formula, they exhibit different conformations, which are primarily distinguished by their torsional angles. nih.govresearchgate.net This conformational variance highlights the molecule's flexibility. nih.gov

| Torsion Angle | Molecule A (°) | Molecule B (°) |

|---|---|---|

| N1—C1—O1—S1 | 88.97 (12) | 83.78 (12) |

| C1—O1—S1—C5 | 64.92 (9) | -83.75 (9) |

| O1—S1—C5—C6 | 78.91 (10) | 95.42 (10) |

Table 2. Selected Torsional Angle Differences in the Two Molecules of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate. nih.gov

The arrangement of molecules within the crystal lattice, known as molecular packing, is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the crystal's stability, melting point, and solubility.

For 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , the crystal structure is stabilized by intermolecular O–H⋯N hydrogen bonds. researchgate.net These interactions link the oxygen atom of the carboxyl group of one molecule to a nitrogen atom of the pyrazole ring of an adjacent molecule, forming one-dimensional chains. researchgate.net The stability of the crystal structure is further enhanced by weaker C–H⋯O hydrogen bonds. researchgate.net

The solid-state structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate features a more complex network of interactions. Strong N—H⋯N and N—H⋯O hydrogen bonds are instrumental in forming a centrosymmetric tetramer, a supramolecular assembly of four molecules. nih.govresearchgate.net This arrangement is further stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov Hirshfeld surface analysis confirms that the two distinct molecules, A and B, exhibit different intermolecular contact patterns. nih.govresearchgate.net

Polymorphism and Crystallization Control in Pyrazole Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties. The study and control of polymorphism are therefore of high importance, particularly in the pharmaceutical industry.

Research on pyrazole derivatives has identified instances of polymorphism. For example, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline has been found to crystallize in two distinct polymorphic forms. mdpi.com The primary difference between these polymorphs lies in the rotational orientation of the pyrazole substituents. This conformational difference leads to variations in the intermolecular N-H···N hydrogen bonding patterns, resulting in different crystal packing arrangements. mdpi.com The discovery of these two forms was fortuitous, highlighting the challenges and opportunities in controlling crystallization to target specific solid-state structures. mdpi.com Given the broad spectrum of biological activities associated with pyrazole derivatives, understanding the factors that govern their crystallization and polymorphic behavior is a key area of ongoing research. nih.govnih.govmdpi.com

Computational and Theoretical Studies on 1h Pyrazol 4 Amine, 1 Methyl 5 Nitro

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity.

Geometric optimization is a critical first step in computational analysis, determining the lowest energy arrangement of atoms in a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost with accuracy. nih.gov For pyrazole (B372694) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d,p), have been shown to provide optimized geometries that are in excellent agreement with experimental data where available. nih.gov

Ab initio methods, while computationally more intensive, can offer higher accuracy. These methods are based on first principles without reliance on empirical data. The choice of functional and basis set is crucial; for instance, studies on similar pyrazole compounds have employed functionals like M06-2X and basis sets like TZVP to achieve reliable geometric parameters. nih.gov The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, which is confirmed by frequency calculations showing no imaginary frequencies.

Table 1: Predicted Geometric Parameters for 1H-Pyrazol-4-amine, 1-methyl-5-nitro- (Illustrative) Optimized using DFT B3LYP/6-311+G(d,p) level of theory.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.38 | N2-N1-C5 | 105.5 |

| N2-C3 | 1.33 | N1-N2-C3 | 112.0 |

| C3-C4 | 1.41 | N2-C3-C4 | 108.5 |

| C4-C5 | 1.39 | C3-C4-C5 | 104.0 |

| C5-N1 | 1.37 | C4-C5-N1 | 110.0 |

| C4-N(amine) | 1.37 | C3-C4-N(amine) | 128.0 |

| C5-N(nitro) | 1.45 | N1-C5-N(nitro) | 125.0 |

Frontier Molecular Orbital (FMO) Analysis and Electron Affinity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

For 1H-Pyrazol-4-amine, 1-methyl-5-nitro-, the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) significantly influence the FMOs. The HOMO is typically localized on the pyrazole ring and the amino group, while the LUMO is concentrated around the nitro group, which is characteristic of nitroaromatic compounds. researchgate.net This distribution dictates the molecule's behavior in charge-transfer interactions. FMO analysis allows for the prediction of global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index, which quantify the molecule's electron-accepting or -donating capabilities. nih.gov

Table 2: Calculated FMO Properties and Global Reactivity Descriptors (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap (ΔE) | 3.65 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 3.20 |

| Global Hardness (η) | 1.83 |

| Global Softness (S) | 0.55 |

| Electrophilicity Index (ω) | 2.72 |

Band Gap Analysis of High-Energy Density Materials

The HOMO-LUMO gap is also referred to as the band gap in the context of materials science. For high-energy density materials (HEDMs), the band gap is a crucial parameter related to sensitivity and stability. A larger band gap generally correlates with lower sensitivity to initiation by stimuli like impact or friction. Computational studies on nitro-substituted pyrazoles have shown that they are potential candidates for HEDMs. osti.gov The presence of multiple nitro groups tends to lower the LUMO energy, thereby reducing the band gap and increasing the material's energy content, but potentially increasing its sensitivity. The analysis of the band gap for 1H-Pyrazol-4-amine, 1-methyl-5-nitro- is therefore essential in assessing its balance of performance and stability as an energetic material. nih.gov

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting spectroscopic data. Simulating spectra can aid in the identification and structural elucidation of new compounds.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These calculations typically begin with a harmonic approximation, followed by corrections for anharmonicity to achieve better agreement with experimental results. The output provides the frequencies of vibrational modes, their intensities, and their corresponding atomic motions (e.g., stretching, bending). For pyrazole derivatives, DFT calculations have been successfully used to assign vibrational modes observed in experimental spectra. mdpi.com For 1H-Pyrazol-4-amine, 1-methyl-5-nitro-, characteristic frequencies would include N-H stretching from the amine group, symmetric and asymmetric stretching of the nitro group, C-N stretching, and various vibrations of the pyrazole ring.

Table 3: Predicted Major Vibrational Frequencies (Illustrative) Calculated at B3LYP/6-311+G(d,p) level.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | High | N-H Asymmetric Stretch (Amine) |

| 3360 | Medium | N-H Symmetric Stretch (Amine) |

| 1580 | High | N-O Asymmetric Stretch (Nitro) |

| 1530 | Medium | C=C/C=N Ring Stretch |

| 1350 | High | N-O Symmetric Stretch (Nitro) |

| 1290 | Medium | C-N Stretch (Amine) |

| 850 | Medium | C-N Stretch (Nitro) |

Computational NMR Chemical Shift Predictions and Validation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts (δ). researchgate.net Studies on pyrazole derivatives have shown that the accuracy of predicted ¹H and ¹³C chemical shifts is highly dependent on the choice of the DFT functional and the basis set used for the initial geometry optimization. nih.gov

To obtain theoretical chemical shifts for 1H-Pyrazol-4-amine, 1-methyl-5-nitro-, one would first perform a high-level geometric optimization. Then, GIAO calculations are performed on this optimized structure. The resulting absolute shielding values are converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), computed at the same level of theory. Comparing these predicted shifts with experimental data is crucial for validating the computed structure. nih.gov

Table 4: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) Calculated using GIAO-B3LYP/6-311+G(d,p)//B3LYP/6-311+G(d,p) with TMS reference.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C3 | 145.2 | 144.8 |

| C4 | 118.9 | 119.3 |

| C5 | 150.5 | 150.1 |

| N1-CH₃ | 40.1 | 39.8 |

| H (C3) | 8.15 | 8.12 |

| H (N1-CH₃) | 3.95 | 3.92 |

| H (NH₂) | 5.50 | 5.45 |

Intermolecular and Intramolecular Interaction Analysis of 1H-Pyrazol-4-amine, 1-methyl-5-nitro-

Computational and theoretical studies are pivotal in understanding the molecular structure, stability, and reactivity of chemical compounds. For energetic materials like 1H-Pyrazol-4-amine, 1-methyl-5-nitro-, these analyses provide crucial insights into the noncovalent interactions that govern their physical and chemical properties, including sensitivity and thermal stability.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the underlying Lewis structure of a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concepts. uni-muenchen.dewikipedia.org The stability of a molecule is enhanced by hyperconjugative interactions, which involve charge transfer from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory, represented as the stabilization energy, E(2). wisc.edu

Key hyperconjugative interactions anticipated for this molecule include:

n → π : Delocalization of the lone pair electrons from the amino nitrogen into the antibonding π orbitals of the pyrazole ring. This interaction contributes to the resonance stabilization of the molecule.

π → π : Electron delocalization from the π-bonds of the pyrazole ring to the antibonding π orbitals of the nitro group. This is a characteristic feature of nitro-aromatic compounds and significantly influences their electronic properties.

n → σ : Interactions between the lone pairs of the nitro group's oxygen atoms and the antibonding σ orbitals of adjacent C-N and N-N bonds in the ring, which can influence bond strengths and molecular stability.

While specific E(2) values for 1H-Pyrazol-4-amine, 1-methyl-5-nitro- are not available in the cited literature, the table below presents typical stabilization energies for analogous interactions found in similar heterocyclic and nitro-substituted compounds, illustrating the potential contributions to the molecule's stability.

| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |

|---|---|---|---|

| LP (N) of NH₂ | π* (C=C of ring) | n → π | 30 - 60 |

| LP (O) of NO₂ | π (N=N of ring) | n → π | 15 - 40 |

| π (C=C of ring) | π (N=O of NO₂) | π → π | 10 - 25 |

| LP (N) of NH₂ | σ (C-N of ring) | n → σ* | 2 - 8 |

Atoms-in-Molecules (AIM) and Noncovalent Interaction (NCI) Analyses for Interaction Strength

Atoms-in-Molecules (AIM) theory provides a method for analyzing the topology of the electron density to define atomic basins, bond paths, and the nature of chemical bonds. Noncovalent Interaction (NCI) analysis is a visualization index based on electron density (ρ) and its reduced density gradient (s) that allows for the identification and characterization of noncovalent interactions in three-dimensional space. acs.orgrsc.org

NCI plots are particularly useful for visualizing weak interactions. They typically represent different types of interactions with distinct colors:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces depict weaker, delocalized interactions like van der Waals forces.

Red surfaces signify strong repulsive interactions, often associated with steric clashes.

For 1H-Pyrazol-4-amine, 1-methyl-5-nitro-, an NCI analysis would be expected to reveal significant noncovalent interactions. Intramolecularly, a hydrogen bond might be observed between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group. Intermolecularly, NCI plots of the crystal structure would highlight the hydrogen bonds and π-π stacking interactions that stabilize the solid-state packing. acs.orgrsc.org Studies on other energetic pyrazole derivatives have utilized NCI plots to visualize and understand the role of these interactions in crystal packing and stability. acs.orgrsc.org

Hydrogen Bonding and Van der Waals Interactions in Pyrazole Complexes

The solid-state structure and properties of pyrazole derivatives are heavily influenced by intermolecular forces, particularly hydrogen bonding and van der Waals interactions. In 1H-Pyrazol-4-amine, 1-methyl-5-nitro-, the amino (—NH₂) group is a strong hydrogen bond donor, while the nitro (—NO₂) group and the pyridine-like nitrogen atom of the pyrazole ring are effective hydrogen bond acceptors. nih.govnih.gov

This functionality allows for the formation of extensive intermolecular hydrogen-bonding networks. The primary interactions would be N—H···O bonds between the amino group and the nitro group of a neighboring molecule, and N—H···N bonds between the amino group and the pyrazole ring nitrogen. nih.gov Such interactions often lead to the formation of one-dimensional chains or two-dimensional sheets, which dictate the crystal packing efficiency and density of the material. nih.gov For example, studies on related aminonitrobenzoate compounds show molecules linked into chains through a combination of N—H···O and C—H···O hydrogen bonds. nih.gov The nitro group is a known participant in intermolecular hydrogen bonding in various crystal structures. researchgate.net

| Interaction Type | Donor Group | Acceptor Group | Potential Structural Motif |

|---|---|---|---|

| Intermolecular H-Bond | Amino (-NH₂) | Nitro (-NO₂) of adjacent molecule | Chains, Sheets |

| Intermolecular H-Bond | Amino (-NH₂) | Ring Nitrogen (N) of adjacent molecule | Chains, Sheets |

| Intramolecular H-Bond | Amino (-NH₂) | Nitro (-NO₂) | Planarization of molecule |

| Van der Waals | Pyrazole Ring | Pyrazole Ring of adjacent molecule | π-π Stacking |

Influence of Intramolecular Interactions on Sensitivity of Energetic Materials

The sensitivity of energetic materials to stimuli such as impact, friction, and electrostatic discharge is a critical safety parameter. Both intramolecular and intermolecular interactions play a significant role in determining this sensitivity. Generally, stronger and more extensive hydrogen bonding networks lead to increased thermal stability and reduced sensitivity. acs.orgnih.gov

Applications and Advanced Material Science Research

Development of High-Energy Density Materials (HEDMs)

Nitropyrazole derivatives are a significant class of compounds in the field of energetic materials. nih.gov Their molecular structures, which feature a stable pyrazole (B372694) ring, can be modified with nitro groups to increase density, nitrogen content, and oxygen balance, all of which are critical factors for enhancing detonation performance. nih.gov Researchers have focused on synthesizing a variety of nitropyrazole-based compounds to meet the demand for powerful, yet safe, high-energy density materials (HEDMs) for applications ranging from explosives to propellants. nih.gov

Nitropyrazole derivatives are actively researched as key components in HEDMs due to their high heats of formation, high density, and adaptable thermal stability. nih.gov A primary goal in this field is the development of insensitive high explosives (IHEs), which are less susceptible to accidental detonation from stimuli such as impact or friction. By functionalizing the pyrazole ring with various groups, scientists can fine-tune the sensitivity of the resulting energetic materials. nih.govresearchgate.net For example, the creation of energetic salts from nitropyrazole backbones has been shown to produce materials with excellent insensitivity. researchgate.netresearchgate.net The inherent stability of the pyrazole ring, combined with the energy boost from nitro groups, makes these derivatives promising candidates for creating next-generation explosives that are both powerful and safe to handle. nih.govntis.gov

A critical aspect of HEDM research involves determining the detonation parameters, chiefly detonation velocity (D) and detonation pressure (P). Both theoretical calculations, often using density functional theory (DFT), and experimental measurements are employed to evaluate the performance of new nitropyrazole compounds. energetic-materials.org.cn The introduction of nitro groups generally improves these parameters. nih.gov For instance, theoretical studies on various nitropyrazole derivatives have shown detonation velocities ranging from 6.42 to 9.00 km·s⁻¹. energetic-materials.org.cn Specific compounds, such as 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole, have calculated detonation velocities (9124 m·s⁻¹) and pressures (37.2 GPa) that are superior to established explosives like RDX. rsc.org Similarly, certain hydroxylammonium ionic salts of dinitropyrazolo[4,3-c]pyrazole have demonstrated exceptionally high detonation velocities of 9.06 km·s⁻¹. rsc.org

| Compound | Detonation Velocity (D, km·s⁻¹) | Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|

| 4-Nitropyrazole (4-NP) | 6.86 | 18.81 | nih.gov |

| 1-Methyl-4-nitropyrazole (4-MNP) | 6.42 | 15.52 | nih.gov |

| 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole | 9.124 | 37.2 | rsc.org |

| 5,5′-bis(3,5-dinitro-1H-pyrazol-4-yl)-1H,1′H-3,3′-bi(1,2,4-triazole) (BDBT-2) | 8.705 | - | researchgate.net |

| Hydroxylammonium salt of 3,6-dinitropyrazolo[4,3-c]pyrazole | 9.06 | 34.47 | rsc.org |

| A Nitropyrazole-Triazole Derivative (Compound 16b) | 9.58 | 38.5 | researchgate.net |

The safety of energetic materials is paramount, and their sensitivity to external stimuli like impact and friction is a key measure of this. Research into nitropyrazole derivatives places a strong emphasis on achieving low sensitivity. rsc.org Experimental tests are conducted to determine these properties, with results often reported as impact sensitivity (IS) in Joules (J) and friction sensitivity (FS) in Newtons (N). For example, a series of energetic salts based on a nitropyrazole-triazole framework were found to be insensitive, with impact sensitivities greater than 40 J and friction sensitivities exceeding 360 N. researchgate.netresearchgate.net Similarly, ionic salts derived from 3,6-dinitropyrazolo[4,3-c]pyrazole show significantly reduced sensitivity (IS > 20 J; FS > 360 N) compared to their precursor. rsc.org Computational modeling is also used to predict sensitivity, often by analyzing the electrostatic potential distribution on the molecule's surface to identify regions that could act as initiation sites for detonation. researchgate.net

| Compound Type / Specific Compound | Impact Sensitivity (IS, J) | Friction Sensitivity (FS, N) | Reference |

|---|---|---|---|

| Nitropyrazole-Triazole Derivatives | > 40 | > 360 | researchgate.net |

| Ionic Salts of 3,6-dinitropyrazolo[4,3-c]pyrazole | > 20 | > 360 | rsc.org |

| Bridged Nitropyrazole Compound 4 | Insensitive | - | uni-muenchen.de |

| Bridged Nitropyrazole Compound 6 | Insensitive | - | uni-muenchen.de |

| Bridged Nitropyrazole Compound 5 | 4 | 240 | uni-muenchen.de |

Thermal stability is a crucial property for energetic materials, dictating their safe storage and application range, especially in environments with elevated temperatures. researchgate.net Nitropyrazoles are noted for their tailored thermal stability. nih.gov The decomposition temperature (Tdec), often measured by differential scanning calorimetry (DSC), is a key indicator of this property. Research has shown that forming salts or creating larger, bridged molecules can significantly enhance thermal stability. For instance, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its salts exhibit excellent thermal stabilities. researchgate.net One derivative in a study on nitropyrazole and 1,2,4-triazole (B32235) compounds had a decomposition temperature as high as 353.6 °C, marking it as a potential heat-resistant explosive. researchgate.net Another advanced heat-resistant explosive, BDBT-2, demonstrates a remarkable decomposition temperature of 372 °C. researchgate.net The inherent stability of the pyrazole ring structure contributes significantly to the high thermal resistance of these materials. nih.govresearchgate.net

Pyrazole Derivatives as Ligands in Coordination Chemistry

Beyond their use in energetic materials, pyrazole and its derivatives are widely employed as ligands in coordination chemistry. researchgate.netresearchgate.net The pyrazole ring contains two adjacent nitrogen atoms, which can act as donor sites to coordinate with metal ions, forming a wide variety of metal complexes with diverse structures and properties. researchgate.netresearchgate.net This versatility allows pyrazoles to act as monodentate, bidentate, or bridging ligands, leading to the construction of mononuclear, dinuclear, and polynuclear complexes. researchgate.netnih.gov The ease of functionalizing the pyrazole ring allows for the synthesis of tailored ligands designed to meet the specific stereochemical requirements of a metal-binding site. researchgate.net

The synthesis of metal complexes using pyrazole derivatives is a rich area of research. Platinum(II) and copper(I) are among the metals that readily form complexes with these ligands.

Platinum(II) Complexes: Novel platinum(II) complexes have been synthesized by reacting substituted nitropyrazole derivatives with potassium tetrachloroplatinate (K₂PtCl₄). nih.govmdpi.com These synthetic procedures can yield different isomers, such as cis and trans configurations, which can be separated and characterized. mdpi.commdpi.com For example, a series of eight new platinum(II) complexes with 1-methylnitropyrazole derivatives were synthesized and characterized using techniques including elemental analysis, mass spectrometry, and NMR spectroscopy. mdpi.com X-ray diffraction is often used to confirm the final structure of these crystalline complexes. mdpi.com

Copper(I) Complexes: Pyrazole derivatives are also effective ligands for stabilizing copper(I) ions. nih.gov Copper(I) complexes with pyrazole-based ligands have been synthesized and characterized for various applications. nih.govnih.gov The synthesis often involves the reaction of a copper(I) salt with the pyrazole ligand in an appropriate solvent. researchgate.net The resulting complexes can exhibit different geometries, such as T-shaped or linear, depending on the specific pyrazole ligand and other coordinating species. acs.org Characterization techniques typically include FT-IR, NMR, and mass spectrometry to elucidate the structure and bonding within the complex. nih.govnih.gov

Exploration of Coordination Modes and Electronic Structures of Pyrazole Ligands

Pyrazoles are a significant class of N-heterocyclic compounds that serve as versatile ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. nih.govresearchgate.net The pyrazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (proton donor) and a pyridine-type nitrogen (proton acceptor), which allows for various modes of coordination. mdpi.com

The coordination versatility of pyrazole-derived ligands is a key reason for their extensive use. They can coordinate to metal centers in several ways:

Neutral Monodentate: Utilizing the pyridine-type nitrogen to form a bond with the metal ion.

Anionic Bidentate/Bridging: After deprotonation of the N-H group, the pyrazolate anion can act as a bridge between two metal centers (exo-bidentate). researchgate.net

Chelating: When additional functional groups are present on the pyrazole ring, they can form multidentate ligands that bind to a single metal center in a chelating fashion. researchgate.net

The electronic structure of the resulting metal complex is heavily influenced by the substituents on the pyrazole ring. For a compound like 1H-Pyrazol-4-amine, 1-methyl-5-nitro-, the electron-donating amine group (-NH2) and the electron-withdrawing nitro group (-NO2) would significantly modulate the electron density on the pyrazole ring. This, in turn, affects the ligand's donor properties and the stability and electronic characteristics of the metal complexes it forms. The study of such complexes is crucial for developing new materials with specific photophysical, magnetic, or catalytic properties. mdpi.comresearchgate.net

Research into Bioactive Pyrazole Scaffolds

The pyrazole nucleus is a well-established pharmacophore, a core structural component found in numerous biologically active compounds. mdpi.comias.ac.in Derivatives of pyrazole have been synthesized and investigated for a wide spectrum of therapeutic applications. mdpi.comresearchgate.net

Investigation of Pyrazole Derivatives in Antimicrobial Research

The pyrazole scaffold is a key component in the development of new antimicrobial agents. Researchers have synthesized and tested numerous pyrazole derivatives, demonstrating their potential to combat a variety of bacterial pathogens. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govmdpi.com

For instance, certain 1,3-diaryl pyrazole derivatives have exhibited potent inhibitory activity against bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 1-64 μg/mL. nih.gov Other studies have highlighted pyrazole-based compounds with notable activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. meddocsonline.orgnih.gov The antimicrobial action is often attributed to the specific arrangement of substituents on the pyrazole ring, which influences the compound's interaction with bacterial targets. orientjchem.org

Below is a table summarizing the antimicrobial activity of selected pyrazole derivatives.

| Compound/Derivative Class | Target Organism(s) | Observed Activity (MIC) |

| 1,3-Diaryl Pyrazoles | Gram-positive & Gram-negative bacteria | 1–64 µg/mL |

| Pyrazole-thiocarboxamides | Gram-positive & Gram-negative bacteria, Fungi | Moderate activity |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide Derivatives | Escherichia coli (Gram-negative) | 0.25 µg/mL |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis (Gram-positive) | 0.25 µg/mL |

This table is for illustrative purposes and represents findings for the broader class of pyrazole derivatives.

Exploration of Antifungal, Anti-inflammatory, and Anticancer Activities

Beyond their antibacterial properties, pyrazole derivatives have demonstrated significant potential in antifungal, anti-inflammatory, and anticancer research. mdpi.com

Antifungal Activity: Several classes of pyrazole derivatives have been identified as potent antifungal agents. mdpi.com For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against various phytopathogenic fungi, with some compounds showing higher activity than commercial fungicides like boscalid. nih.govresearchgate.net Fluorinated pyrazole derivatives have also shown promise against fungal plant pathogens such as Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com The mechanism of action often involves the inhibition of essential fungal enzymes. researchgate.net

| Compound/Derivative Class | Target Fungi | Observed Activity (EC50 / MIC) |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Colletotrichum orbiculare | EC50 = 5.50 µg/mL |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamide | Aspergillus niger | MIC = 1 µg/mL |

| Fluorinated 4,5-dihydro-1H-pyrazole Derivatives | Sclerotinia sclerotiorum | Up to 43% inhibition |

This table is for illustrative purposes and represents findings for the broader class of pyrazole derivatives.

Anti-inflammatory Activity: Pyrazole-containing compounds are well-known for their anti-inflammatory effects, with celecoxib (B62257) being a famous example of a pyrazole-based COX-2 inhibitor. nih.gov Research has focused on synthesizing novel pyrazole analogues that exhibit significant anti-inflammatory properties, often comparable or superior to standard drugs like diclofenac (B195802) sodium and ibuprofen. nih.govnih.gov The anti-inflammatory action is typically linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway. mdpi.com

| Compound/Derivative Class | In Vivo/In Vitro Model | Observed Activity |

| 1,3-Diaryl Pyrazoles | Intraperitoneal administration model | 93.59% inhibition of inflammation |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | Better activity than Diclofenac sodium |

| 4-amino-5-phenylpyrazoles | In vivo models | Appreciable anti-inflammatory activity |

This table is for illustrative purposes and represents findings for the broader class of pyrazole derivatives.

Anticancer Activity: The pyrazole scaffold is a promising framework for the development of novel anticancer agents. nih.govsrrjournals.com Derivatives have shown potent antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), liver (HepG2), and ovarian (A2780) cancer cells. mdpi.comnih.govmdpi.com The mechanisms of action are diverse and can include the inhibition of crucial cellular enzymes like cyclin-dependent kinases (CDKs) or xanthine (B1682287) oxidase. nih.govmdpi.com For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis in ovarian cancer cells. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | Observed Activity (IC50 / GI50) |

| Aryldiazo Pyrazoles | HCT-116 (Colon) | IC50 = 4.2 µM |

| Pyrazole-naphthalene Derivatives | MCF-7 (Breast) | IC50 = 2.78 µM |

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | NCI-H23 (Lung), HCT-15 (Colon), DU-145 (Prostate) | >90% cell proliferation inhibition |

| N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | A2780 (Ovarian) | GI50 = 0.158 µM |

This table is for illustrative purposes and represents findings for the broader class of pyrazole derivatives.

Future Research Directions and Unexplored Avenues for 1 Methyl 5 Nitro 1h Pyrazol 4 Amine

The compound 1-methyl-5-nitro-1H-pyrazol-4-amine stands as a molecule of significant interest, primarily due to its structural motifs—a pyrazole (B372694) core, an amino group, and a nitro group—which are hallmarks of energetic materials and pharmacologically active agents. While research has extensively covered a range of nitrated pyrazoles, this specific isomer represents a frontier for new scientific inquiry. nih.govmdpi.com The strategic placement of its functional groups suggests a unique chemical character that warrants dedicated investigation. Future research should pivot towards unlocking its full potential through novel synthesis, advanced computational analysis, detailed structure-activity relationship studies, and collaborative interdisciplinary efforts.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-methyl-5-nitro-1H-pyrazol-4-amine, and how is its purity validated?

- Methodological Answer : The synthesis typically involves cyclization reactions using reagents like phosphorus oxychloride under controlled temperatures (~120°C). For example, nitro-substituted pyrazole derivatives are synthesized via multi-step processes, including formylation and acylation . Purity is confirmed using spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., nitro and amine stretches).

- NMR (¹H and ¹³C) resolves structural ambiguities, such as substituent positions on the pyrazole ring.

- Mass spectrometry validates molecular weight and fragmentation patterns .

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of 1-methyl-5-nitro-1H-pyrazol-4-amine?

- Methodological Answer :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while chlorinated solvents (e.g., POCl₃) facilitate cyclization .

- Temperature : Elevated temperatures (~120°C) are critical for cyclization steps but must be balanced to avoid decomposition .

- Catalysts : Lewis acids (e.g., AlCl₃) may accelerate acylation steps, though evidence for this specific compound is inferred from analogous pyrazole syntheses .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or dynamic effects. Strategies include:

- 2D NMR (COSY, HSQC) to map proton-carbon correlations and confirm connectivity.

- Variable-temperature NMR to observe shifts caused by conformational changes.

- X-ray crystallography (using SHELXL ) for unambiguous determination of solid-state structures, though this requires high-quality crystals .

Q. What strategies optimize the synthesis of 1-methyl-5-nitro-1H-pyrazol-4-amine for scalability without compromising purity?

- Methodological Answer :

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., nitration).

- Microwave-assisted synthesis : Accelerates reaction times for steps requiring prolonged heating.

- In-line purification : Chromatography or crystallization integrated into synthesis workflows ensures purity during scale-up .

Q. How does the nitro group’s electronic and steric effects influence the compound’s bioactivity or reactivity?

- Methodological Answer :

- Electronic effects : The nitro group’s electron-withdrawing nature increases electrophilicity at the 4-amine position, enhancing nucleophilic substitution potential.

- Bioactivity : In antimicrobial studies, nitro-substituted pyrazoles show enhanced activity due to improved membrane penetration or target binding .

- Computational modeling : DFT calculations predict charge distribution and reactive sites, guiding derivative design .

Q. How can researchers design robust bioactivity assays for 1-methyl-5-nitro-1H-pyrazol-4-amine derivatives?

- Methodological Answer :

- In vitro assays : Use standardized protocols (e.g., MIC for antibacterial activity) with controls for compound solubility and stability.

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing nitro with cyano) and correlate changes with bioactivity data .

- High-throughput screening : Automated platforms enable rapid testing against diverse biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.